3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzamide moiety, and a phenylpropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Benzamide Moiety: The benzamide group is introduced through a coupling reaction, often using reagents like benzoyl chloride and an appropriate amine.
Introduction of the Phenylpropyl Group: The phenylpropyl group is attached via a substitution reaction, typically using phenylpropyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-methylpropanoyl)amino]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- **3-[(2-methylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the presence of the phenylpropyl group, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H24N4O2S/c1-14(2)20(27)23-18-11-7-10-17(13-18)21(28)24-22-26-25-19(29-22)12-15(3)16-8-5-4-6-9-16/h4-11,13-15H,12H2,1-3H3,(H,23,27)(H,24,26,28) |
InChI Key |
CHDBTQLZKUVUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.